4-(4-Methylbenzyl)morpholine
Description
4-(4-Methylbenzyl)morpholine is a morpholine derivative featuring a benzyl group substituted at the para position with a methyl group. Morpholine-based compounds are widely explored in medicinal chemistry due to their versatility in drug design, acting as intermediates or bioactive agents. This article compares these analogs to infer trends in synthesis, physicochemical behavior, and biological activity.
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZFWJJJLREXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylbenzyl)morpholine typically involves the reaction of morpholine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the morpholine nitrogen.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient heat management, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylbenzyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced form.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced morpholine derivatives.
Substitution: Nitrated or halogenated benzyl derivatives.
Scientific Research Applications
Organic Synthesis
Role as a Building Block
4-(4-Methylbenzyl)morpholine serves as a versatile intermediate in organic synthesis. Its morpholine ring structure allows it to participate in various chemical reactions, making it an essential building block for synthesizing more complex molecules. For instance, it can be used to produce pharmaceuticals and agrochemicals due to its ability to form stable intermediates.
Synthesis of Pharmaceuticals
This compound has been utilized in the synthesis of several bioactive molecules. For example, derivatives of morpholine are known to be involved in the synthesis of antibiotics and other therapeutic agents. A study highlighted the synthesis of this compound derivatives that exhibit anti-inflammatory properties, indicating its potential in drug development .
Catalysis
Catalytic Activity in Urethane Formation
Recent research has demonstrated that this compound acts as an effective catalyst in urethane formation processes. Compared to morpholine, it shows improved catalytic efficiency due to its lower proton affinity, which enhances its ability to donate protons during reactions. The catalytic mechanism involves multiple steps, where the compound facilitates the reaction between isocyanates and alcohols .
Table 1: Comparative Catalytic Activity of Morpholine Derivatives
| Catalyst | Proton Affinity (kJ/mol) | Relative Energy of TS1 (kJ/mol) |
|---|---|---|
| Morpholine | 1523.95 | 98.42 |
| This compound | 963.07 | 97.42 |
This table illustrates that while morpholine has a higher proton affinity, this compound is more effective in promoting urethane formation due to its favorable energy profile in catalytic reactions.
Pharmaceutical Applications
Potential Drug Development
The unique properties of this compound make it a candidate for developing new pharmaceuticals. Its derivatives have shown promise as selective inhibitors in various biological pathways, particularly in targeting specific receptors involved in disease mechanisms .
Case Study: Anti-Inflammatory Agents
In a notable study, derivatives of this compound were synthesized and tested for anti-inflammatory activity. The results indicated significant suppression of inflammatory responses, suggesting that these derivatives could be developed into therapeutic agents for treating conditions like arthritis and other inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs of 4-(4-Methylbenzyl)morpholine include:
Physicochemical Properties
- Crystallography : 4-(4-Nitrobenzyl)morpholine displays intermolecular O3···C1–C6 (centroid) interactions (3.933 Å) stabilizing its crystal lattice .
- Thermal Stability : Sulfonyl-substituted morpholines (e.g., 4-(4-methoxyphenylsulfonyl)morpholine) have defined melting points (85–110°C), reflecting substituent-dependent packing .
- Spectral Data : Analogs like 4-(3-Bromo-4-methoxybenzyl)morpholine (CAS 886-48-6) are characterized by NMR and HRMS for structural validation .
Substituent Effects on Activity
Biological Activity
4-(4-Methylbenzyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Chemical Formula : C₁₂H₁₇NO
- CAS Number : 46340-40-3
- Molecular Weight : 191.27 g/mol
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including multidrug-resistant (MDR) bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results in inhibiting Gram-positive bacteria, with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
The mechanism through which this compound exerts its antimicrobial effects involves the inhibition of protein synthesis and disruption of cell wall biosynthesis pathways. Studies have indicated that it may act synergistically with other antibiotics, enhancing their efficacy against resistant strains .
3. Neuropharmacological Activity
The compound has also been explored for its potential neuropharmacological effects, particularly in relation to mood disorders and neurodegenerative diseases. Morpholine derivatives are known to interact with central nervous system (CNS) receptors, influencing neurotransmitter systems involved in mood regulation and cognitive function .
- Receptor Interaction : Binding studies have shown that morpholine derivatives can modulate receptors such as sigma receptors and cannabinoid receptors, which are implicated in various CNS disorders .
Study on Urethane Formation
A computational study investigated the role of morpholine and its derivatives, including this compound, in urethane formation. The study utilized density functional theory to elucidate the reaction mechanisms involved when these compounds act as catalysts .
- Findings :
- The relative energy of transition states was significantly lower when using this compound compared to morpholine.
- The compound demonstrated a unique ability to stabilize reaction intermediates, suggesting potential applications in synthetic organic chemistry.
Q & A
What is the standard synthesis protocol for 4-(4-Methylbenzyl)morpholine, and how is purity ensured?
Basic
The compound is synthesized via a nucleophilic substitution reaction. Morpholine (0.50 mmol) reacts with 4-methylbenzyl bromide under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). The product is isolated via column chromatography (SiO₂, gradient elution with CH₂Cl₂/EtOAc 80:20 to 50:50), yielding 87% as a light yellow solid. Purity is confirmed by ¹H and ¹³C NMR, with characteristic peaks at δ 3.47 (s, 2H, benzyl-CH₂) and 2.34 (s, 3H, methyl group) in CDCl₃ .
How can spectroscopic data resolve structural ambiguities in this compound derivatives?
Basic
¹H NMR is critical for distinguishing substituent positions. For example, aromatic protons in this compound appear as two doublets (δ 7.21 and 7.13 ppm, J = 8.0 Hz), confirming para-substitution. The morpholine ring protons resonate as triplets (δ 3.70 ppm) and multiplets (δ 2.36–2.51 ppm). ¹³C NMR identifies quaternary carbons (e.g., δ 138.22 ppm for the benzyl aromatic carbon) . Cross-validation with mass spectrometry (HRMS) or IR further ensures structural integrity.
What methodologies assess the aqueous solubility of this compound analogs?
Advanced
Solubility is quantified using the shake-flask method: the compound is equilibrated in phosphate-buffered saline (pH 7.4) for 24 hours at room temperature. Turbidity is monitored via UV/Vis spectroscopy, and saturated solutions are analyzed by HPLC or LC-MS to determine concentration. For analogs like 4-(2-chlorobenzyl)morpholine, solubility values (~180–184 μM) are near the assay’s upper limit (200 μM), indicating high hydrophilicity .
How is metabolic stability evaluated for benzylmorpholine derivatives in preclinical studies?
Advanced
Metabolic phenotyping involves incubating the compound with recombinantly expressed cytochrome P450 (CYP) isoforms (e.g., CYP2A13, CYP3A4) in human liver microsomes. Samples are analyzed via LC-MS/MS to track parent compound depletion. For example, this compound analogs are screened for CYP-mediated oxidation or demethylation. High metabolic stability correlates with slower depletion rates, guiding lead optimization .
What structural modifications enhance the bioactivity of this compound analogs?
Advanced
Substituent effects on the benzyl ring significantly influence activity. Halogenation (e.g., 2-Cl, 6-F) improves target affinity (e.g., CYP2A13 inhibition), while alkyl groups (e.g., 2-CH₃) enhance metabolic stability. Introducing electron-withdrawing groups at the para position increases electrophilicity, improving binding to catalytic CYP residues. Racemic mixtures (e.g., 4-(2-chlorobenzyl)-2,6-dimethylmorpholine) require chiral resolution to isolate enantiomers with optimal activity .
How can reaction conditions be optimized to scale up this compound synthesis?
Advanced
Yield optimization involves screening catalysts (e.g., K₂CO₃, Cs₂CO₃), solvents (DMF vs. acetonitrile), and temperatures. Microwave-assisted synthesis reduces reaction time from hours to minutes. For scale-up, flow chemistry ensures consistent mixing and heat dissipation. Post-synthesis, gradient chromatography (e.g., CH₂Cl₂/EtOAc) minimizes co-elution of byproducts. Process analytical technology (PAT) monitors reaction progression in real time .
How is this compound utilized as a building block in heterocyclic chemistry?
Advanced
The morpholine ring serves as a nucleophile in SNAr reactions. For example, coupling with sulfonyl chlorides (e.g., 4-propanesulfonyl chloride) yields sulfonamide derivatives. In quinoline synthesis, it participates in Friedländer annulation with ketones, forming fused heterocycles. Its amphiphilic nature also facilitates micelle formation in drug delivery systems .
What computational tools predict the binding modes of this compound to biological targets?
Advanced
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like CYP2A13. QSAR analyses correlate substituent electronic parameters (Hammett σ) with inhibitory potency. MD simulations (AMBER, GROMACS) assess binding stability over 100-ns trajectories. Free energy perturbation (FEP) calculations quantify the impact of methyl or halogen substitutions on binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
